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Compound of Interest

Compound Name: 17:1 Lyso PC

Cat. No.: B11942188

Executive Summary: 1-(10Z-Heptadecenoyl)-sn-glycero-3-phosphocholine, also known as
LysoPC(17:1), is a lysophosphatidylcholine (LPC) characterized by a 17-carbon
monounsaturated acyl chain. As a member of the LPC family, it is a key intermediate in
phospholipid metabolism and an important signaling molecule involved in a myriad of cellular
processes. Its unique odd-chain structure makes it a valuable tool in research for studying the
biophysical properties of cell membranes and as an internal standard in lipidomics. This guide
provides a comprehensive overview of its structure, physicochemical properties, biological
roles, relevant experimental protocols, and applications for researchers, scientists, and drug
development professionals.

Chemical Structure and Properties
Structure and Nomenclature

1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine is a glycerophospholipid. Its structure
consists of a glycerol backbone where the sn-1 position is esterified with (102)-heptadecenoic
acid, the sn-2 position contains a free hydroxyl group, and the sn-3 position is attached to a
phosphocholine head group.

o |[UPAC Name: [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] 2-
(trimethylazaniumyl)ethyl phosphate[1]

e Synonyms: 17:1 Lyso PC, LPC(17:1), PC(17:1(102)/0:0), 10Z-heptadecenoyl-
lysophosphatidylcholine[1]
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e Chemical Formula: C2sHsoNO7P[1]

Physicochemical Properties

The quantitative properties of this lipid are crucial for its application in experimental systems. A
summary of its computed properties is provided below.

Property Value Source
Molecular Weight 507.6 g/mol PubChem[1]
Exact Mass 507.33248993 Da PubChem[1]
XLogP3 5.2 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor

6 PubChem[1]
Count
Rotatable Bond Count 24 PubChem[1]
Collision Cross Section (TIMS,

229.37 A2 CCSbase[1]
[M+H]™)
Collision Cross Section (DT,

228.4 Az CCSbase[1]

[M+H]*)

Biological Significance and Signaling Pathways
Overview of Lysophosphatidylcholines (LPCs)

LPCs are produced by the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) or
through the action of lecithin-cholesterol acyltransferase (LCAT).[2] They are not merely
metabolic intermediates but also potent lipid mediators that influence a wide range of biological
activities, including inflammation, cell proliferation, and apoptosis.[2][3]

The acyl chain composition of LPCs dictates their specific functions. LPC(17:1) is of particular
interest due to its odd-chain fatty acid. While most naturally occurring fatty acids have an even
number of carbons, odd-chain fatty acids are found in certain dietary sources, such as dairy.[4]
In research, odd-chain lipids like the saturated analog LPC(17:0) are used to study how subtle
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changes in acyl chain length affect membrane properties like bilayer thickness and lipid
packing.[5]

Signaling Mechanisms

LPCs exert their effects through various signaling pathways, often initiated by interacting with
specific cell surface receptors or by directly modulating intracellular enzymes.

G Protein-Coupled Receptor (GPCR) Signaling: LPCs are known ligands for several G protein-
coupled receptors, including G2A, GPR4, and OGRL1.[6][7] Binding to these receptors can
activate downstream signaling cascades involving Gas, Gai, Gaqg, and Gal2/13 proteins,
leading to the modulation of adenylyl cyclase, phospholipase C, and Rho GTPases.[6] This can
result in a variety of cellular responses, from immune cell migration to changes in endothelial
barrier function.[6][8] However, the role of LPC as a direct agonist for some of these receptors,
like G2A, is debated, with some studies suggesting it may act as an antagonist to proton-
sensing activation.[9]

Protein Kinase C (PKC) Modulation: LPCs have a complex, concentration-dependent effect on
Protein Kinase C (PKC), a critical family of enzymes in signal transduction.[2]

e Low concentrations (<20 uM) of LPC can activate PKC, often synergistically with
diacylglycerol (DAG).[2][10]

e High concentrations (>30 puM) of LPC are inhibitory to PKC activity.[2][10]

This dual regulatory role suggests that fluctuations in local LPC concentration can fine-tune
cellular signaling responses.[10]

Inhibition of Phosphatidylcholine Synthesis: LPCs can act as negative feedback regulators of
their own synthesis pathway. Specifically, LPC inhibits the CDP-choline pathway by targeting
the enzyme CTP:phosphocholine cytidylyltransferase (CT).[11] This inhibition leads to an
accumulation of phosphocholine and a decrease in CDP-choline, thereby slowing the rate of de
novo phosphatidylcholine synthesis.[11]

Visualized Signaling Pathways
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General Signaling Pathways of Lysophosphatidylcholine (LPC)
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General signaling pathways modulated by lysophosphatidylcholine (LPC).
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Inhibition of CDP-Choline Pathway by LPC
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Inhibition of the CDP-choline pathway by lysophosphatidylcholine.

Experimental Protocols
Chemical and Enzymatic Synthesis

Synthesizing specific LPC species like LPC(17:1) is crucial for research. While challenging due
to potential acyl migration, regioselective methods have been developed.

General Chemo-Enzymatic Synthesis Protocol Outline: This approach combines chemical
protection and enzymatic acylation to achieve high purity.
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» Starting Material: Use a commercially available, optically pure glycerol derivative like sn-
glycero-3-phosphocholine (GPC).

e Protection: Chemically protect the sn-2 hydroxyl group of GPC. This step is critical to prevent
acylation at this position.

o Enzymatic Acylation: Use a lipase, such as from Thermomyces lanuginosus, to catalyze the
esterification of the sn-1 hydroxyl group with the desired fatty acid ((102)-heptadecenoic
acid).[12] The reaction is often performed in a solvent-free system to improve yield.[12]

o Deprotection: Remove the protecting group from the sn-2 position under mild conditions to
prevent acyl migration. A recently developed method uses trifluoroacetic acid (TFA) in an
aqueous solution for exceedingly mild deprotection, avoiding the need for chromatographic
purification which can induce isomerization.[13]

 Purification & Verification: The final product's purity and structure are verified using
techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry
(MS).

Preparation of Model Membranes (Liposomes)

LPC(17:1) can be incorporated into liposomes to study membrane biophysics or its interaction
with membrane proteins.

Protocol for Unilamellar Liposome Preparation via Extrusion:
e Lipid Film Formation:

o Dissolve the dry lipid powder (e.g., a mixture of a bulk phospholipid like POPC and a
smaller percentage of LPC(17:1)) in a suitable organic solvent like chloroform in a round-
bottom flask.

o Remove the solvent under a gentle stream of inert gas (e.g., nitrogen) while rotating the
flask to create a thin, even lipid film on the inner surface.

o Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

e Hydration:
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o Add an aqueous buffer of choice (e.g., PBS, HEPES) to the flask. The temperature of the
buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the
primary lipid.

o Agitate the mixture by vortexing or gentle sonication to hydrate the lipid film, resulting in
the formation of multilamellar vesicles (MLVs).

e Extrusion (Size Reduction):

[¢]

Load the MLV suspension into a gas-tight syringe.

o Assemble a mini-extruder apparatus with a polycarbonate membrane of a defined pore
size (e.g., 100 nm).

o Heat the extruder block to a temperature above the lipid's Tm.

o Force the lipid suspension through the membrane multiple times (typically an odd number,
e.g., 21 passes). This process disrupts the MLVs and forces them to re-form into large
unilamellar vesicles (LUVs) with a diameter close to the membrane's pore size.

o Storage: Store the resulting liposome solution at 4°C and use within a few days for optimal
stability.
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Experimental Workflow for Liposome Preparation
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Workflow for preparing unilamellar liposomes from dry lipid.
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Applications in Research and Drug Development

¢ Model Membranes: The uncommon odd-chain structure of LPC(17:1) subtly alters bilayer
properties compared to its even-chain counterparts.[5] This makes it an excellent tool for
biophysical studies investigating the effects of chain length and membrane packing on the
function and insertion of membrane proteins.[5]

» Lipidomics Standard: Because it is not highly abundant in most biological systems,
LPC(17:1) serves as an ideal internal standard for mass spectrometry-based lipidomics. Its
well-defined structure allows for accurate quantification of other, more common LPC species
in complex biological samples.[5]

e Drug Delivery: As a lysophospholipid, LPC(17:1) can be incorporated into liposomal drug
formulations. Its conical shape can influence vesicle curvature and stability, potentially
impacting drug encapsulation and release kinetics.[5] For example, LPCs containing
therapeutic fatty acids like EPA have been shown to enhance their delivery to the brain.[14]

» Probing Disease Mechanisms: Given the role of LPCs in inflammation, atherosclerosis, and
metabolic diseases, LPC(17:1) can be used in cell-based assays to probe the signaling
pathways involved in these conditions.[3][15] Studying its specific effects can help delineate
the structure-activity relationships of different LPC species in disease progression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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